2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(4-ethylphenyl)acetamide
CAS No.: 1358987-31-1
Cat. No.: VC6609894
Molecular Formula: C21H21N5O2
Molecular Weight: 375.432
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1358987-31-1 |
|---|---|
| Molecular Formula | C21H21N5O2 |
| Molecular Weight | 375.432 |
| IUPAC Name | 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H21N5O2/c1-3-14-9-11-15(12-10-14)22-19(27)13-25-16-7-5-6-8-17(16)26-18(4-2)23-24-20(26)21(25)28/h5-12H,3-4,13H2,1-2H3,(H,22,27) |
| Standard InChI Key | YGFDADAHOXZXBS-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)CC |
Introduction
The compound 2-{1-ethyl-4-oxo-4H,5H- triazolo[4,3-a]quinoxalin-5-yl}-N-(4-ethylphenyl)acetamide belongs to the class of heterocyclic organic compounds. These compounds are significant in medicinal chemistry due to their diverse biological activities. The triazoloquinoxaline core in this molecule is particularly noteworthy for its pharmaceutical potential, including anti-inflammatory and anticancer properties.
Molecular Formula:
CHNO
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
-
Formation of the Triazoloquinoxaline Core:
-
Starting materials such as quinoxaline derivatives undergo cyclization with triazole precursors.
-
Reagents like hydrazine hydrate or substituted amines are often used.
-
-
Acetamide Formation:
-
Reaction of the intermediate with acetic anhydride or acetyl chloride forms the acetamide group.
-
-
Substitution with 4-Ethylphenyl Group:
-
This step involves coupling reactions facilitated by catalysts (e.g., palladium-based catalysts).
-
Reaction conditions such as temperature, solvent choice (e.g., ethanol or dichloromethane), and pH are optimized to achieve high yields and purity.
Biological Activity
The compound's biological activities are attributed to its structural features:
-
Anti-inflammatory Activity:
-
Anticancer Potential:
-
Other Therapeutic Areas:
Applications
This compound is primarily studied for its pharmaceutical applications:
-
As a lead molecule for drug discovery programs targeting inflammation and cancer.
-
In the development of diagnostic tools due to its fluorescence properties (common in quinoxaline derivatives).
Experimental Data
Although specific experimental data for this compound is sparse, related compounds have been characterized using techniques such as:
-
Nuclear Magnetic Resonance (NMR): H and C spectra confirm structural details.
-
Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
-
X-ray Crystallography: Provides insights into crystal packing and intermolecular interactions.
Challenges and Future Directions
-
Synthesis Optimization:
-
Developing greener synthetic routes with fewer by-products.
-
-
Comprehensive Biological Studies:
-
In vivo studies to confirm efficacy and safety profiles.
-
-
Structure–Activity Relationship (SAR):
-
Modifications to enhance potency while minimizing side effects.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume